molecular formula C10H20ClNO3 B1424343 Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride CAS No. 1255098-55-5

Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride

Cat. No. B1424343
M. Wt: 237.72 g/mol
InChI Key: WNKAMBCIEPRWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride, also known as THP-AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Complex Compounds

Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride plays a key role in the synthesis of complex compounds. For instance, it has been used in the practical synthesis of an orally active CCR5 antagonist, which involves a series of chemical reactions including esterification, hydrolysis, and amidation (Ikemoto et al., 2005). Similarly, it's involved in the synthesis of p-aminobenzoic acid diamides based on various derivatives, demonstrating its utility in creating diverse chemical structures (Agekyan & Mkryan, 2015).

Role in Organic Synthesis

This compound also finds extensive use in organic synthesis processes. For example, it has been used as an intermediate in the synthesis of methyl 4-hydroxy-2-butynoate, highlighting its role in the formation of acetylenic compounds and protection of oxygen moieties (Earl & Townsend, 2003). Furthermore, it contributes to the creation of novel compounds with potential antimicrobial and anticoccidial activities, as seen in the synthesis of 5-amino derivatives (Georgiadis, 1976).

Application in Medicinal Chemistry

In medicinal chemistry, methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride is instrumental in the development of pharmaceutical intermediates. For instance, it's used in synthesizing key intermediates for small-molecule nonpeptide CCR5 antagonists, contributing to the development of new drugs (Hashimoto et al., 2002). Additionally, its derivatives have been studied for their potential in inhibiting the SCFSKP2 E3 ligase complex, showing its relevance in cancer research (Shouksmith et al., 2015).

properties

IUPAC Name

methyl 2-amino-4-(oxan-4-yl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(11)3-2-8-4-6-14-7-5-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAMBCIEPRWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
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Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride

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